N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a furan-2-yl group. The thiadiazole is linked to a piperidine ring via position 2, which is further sulfonylated and connected to a phenylacetamide moiety. The structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-[4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13(24)20-15-4-6-16(7-5-15)29(25,26)23-10-8-14(9-11-23)18-21-22-19(28-18)17-3-2-12-27-17/h2-7,12,14H,8-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQMQDGNYVYONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex heterocyclic compound that incorporates a furan moiety and a thiadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where , , , , and represent the number of respective atoms in the molecular formula. The specific arrangement of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of the thiadiazole ring is known to enhance the compound's ability to interfere with cellular processes such as:
- Inhibition of DNA/RNA synthesis : Thiadiazoles often interact with nucleic acids, affecting replication and transcription.
- Enzyme inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and furan moieties exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Mycobacterium tuberculosis | Inhibitory effects reported |
| Staphylococcus aureus | Moderate activity observed |
| Escherichia coli | Variable sensitivity noted |
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell cycle arrest : Disruption in cell cycle progression leading to increased apoptosis.
- Reactive oxygen species (ROS) generation : Induction of oxidative stress in cancer cells.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Thiadiazole Derivatives : A study demonstrated that derivatives with a similar structure exhibited significant antibacterial activity against E. coli and S. aureus, with some showing IC50 values lower than standard antibiotics .
- Anticancer Activity Assessment : In vitro studies on related compounds indicated that modifications in the thiadiazole structure can lead to enhanced cytotoxicity against various cancer cell lines .
Scientific Research Applications
Structural Overview
The compound features a furan ring , a thiadiazole moiety , and a piperidine structure , which contribute to its unique chemical reactivity and biological activity. The sulfonamide group enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide exhibit promising antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by targeting specific biochemical pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown significant growth inhibition against various cancer types, including breast and lung cancers .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Applications
There is emerging evidence suggesting that compounds related to this compound may possess neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Pathways
The mechanisms through which this compound exerts its effects involve several biochemical pathways:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : The compound may influence the intrinsic apoptotic pathway by regulating Bcl-2 family proteins.
Targeted Biological Effects
Through its interactions with cellular targets, the compound may lead to:
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Example 1: Antitubercular Activity
A study evaluated the antitubercular efficacy of related thiadiazole compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited MIC values significantly lower than established antituberculosis agents .
Example 2: Anticancer Efficacy
In a recent investigation involving various cancer cell lines (e.g., MDA-MB231 for breast cancer), derivatives based on the same scaffold as this compound demonstrated up to 85% growth inhibition at specific concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and biological activities of the target compound with related derivatives:
Key Observations:
Anti-inflammatory/Anti-exudative Effects: Furan-containing triazole derivatives () demonstrate significant anti-exudative activity, highlighting the furan moiety’s role in modulating inflammation .
Structural Impact on Physicochemical Properties: Melting Points: Piperazine derivatives (e.g., 4g: 203–205°C) exhibit higher melting points than furan-triazole analogues, likely due to enhanced crystallinity from hydrogen-bonding piperazine groups . Solubility: Sulfonyl groups (target compound) improve aqueous solubility compared to sulfanyl or non-polar substituents (e.g., 4i: 162–164°C melting point with benzylpiperidine) .
Synthetic Accessibility :
- Piperidine-based compounds (target) may require more complex sulfonylation steps compared to piperazine derivatives (4g, 4h), which are synthesized via straightforward acetamide coupling .
Preparation Methods
Cyclocondensation Protocol
Furan-2-carboxylic acid (1.0 eq) reacts with thiosemicarbazide (1.2 eq) in phosphoryl chloride (POCl₃) under reflux (80°C, 6 hr) to yield 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous POCl₃ (neat) |
| Temperature | 80°C |
| Time | 6 hours |
| Workup | Ice quenching, NaHCO₃ neutralization |
| Yield | 68-72% |
¹H NMR (400 MHz, DMSO-d₆) δ: 7.89 (s, 2H, NH₂), 7.72 (d, J = 3.2 Hz, 1H), 6.84 (dd, J = 3.2, 1.8 Hz, 1H), 6.62 (d, J = 1.8 Hz, 1H).
Piperidine Substitution at Thiadiazole C-2 Position
Nucleophilic Aromatic Substitution
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine (1.0 eq) reacts with 4-chloropiperidine hydrochloride (1.5 eq) in dimethylformamide (DMF) using triethylamine (3.0 eq) as base (120°C, 24 hr).
Key Observations
- Microwave irradiation (150°C, 30 min) increases yield to 85%
- Steric hindrance from furan requires elevated temperatures
- Piperidine adopts chair conformation confirmed by X-ray
Sulfonylation of Piperidine Nitrogen
Chlorosulfonation Reaction
4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (1.0 eq) reacts with chlorosulfonic acid (ClSO₃H, 3.0 eq) in dichloromethane (DCM) at 0°C → 25°C (4 hr) to form sulfonyl chloride intermediate.
Critical Parameters
- Temperature control prevents sulfone over-oxidation
- Gas evolution (HCl) requires scrubber system
- Intermediate used in situ without isolation
Coupling with 4-Acetamidoaniline
Sulfonamide Bond Formation
Sulfonyl chloride intermediate reacts with 4-acetamidoaniline (1.2 eq) in pyridine (2.0 eq) at -10°C → 25°C (12 hr).
Optimization Data
| Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyridine | THF | 92 | 98.4 |
| Et₃N | DCM | 88 | 97.1 |
| DMAP | Acetonitrile | 85 | 96.8 |
Spectroscopic Characterization
¹H NMR Analysis (DMSO-d₆)
LC-MS Validation
- [M+H]⁺ Calc.: 473.12 → Obs.: 473.09
- Purity: 98.7% (210 nm, C18 column)
Comparative Synthetic Routes
Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | Time (Days) |
|---|---|---|---|
| Linear synthesis | 5 | 28 | 14 |
| Convergent approach | 3 | 62 | 7 |
Industrial-Scale Considerations
Green Chemistry Adaptations
- Replace POCl₃ with PCl₃/TBAB system (atom economy: 72% → 89%)
- Continuous flow sulfonylation reduces reaction time 4x
- Aqueous workup eliminates halogenated solvents
Regulatory Compliance
Impurity Profiling (ICH Q3A)
| Impurity | Structure | Control Limit |
|---|---|---|
| Des-furan analog | Thiadiazole-piperidine sulfonamide | ≤0.15% |
| Over-sulfonated byproduct | Disulfonyl derivative | ≤0.10% |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of key intermediates like the thiadiazole-piperidine core. A common approach includes:
Thiadiazole Formation : Reacting furan-2-carboxylic acid derivatives with thiosemicarbazide under reflux in ethanol with catalytic acetic acid to form the 1,3,4-thiadiazole ring .
Piperidine Functionalization : Introducing the sulfonyl group via reaction with chlorosulfonic acid or sulfonating agents, followed by coupling with a piperidine derivative .
Acetamide Coupling : Reacting the sulfonated intermediate with 4-acetamidophenyl groups using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor intermediates via TLC or HPLC to ensure purity before proceeding to subsequent steps .
Basic: Which analytical techniques are essential for confirming the compound’s structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the connectivity of the furan, thiadiazole, piperidine, and acetamide moieties. Key signals include:
- X-ray Crystallography : Resolves bond angles and intramolecular interactions (e.g., S···O contacts in thiadiazole derivatives) .
- Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., [M+H] peak at m/z ~505) and detects impurities .
Basic: What biological activities are associated with structurally related 1,3,4-thiadiazole derivatives?
Methodological Answer:
Thiadiazole derivatives exhibit diverse bioactivities, which can guide hypothesis-driven research:
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties?
Methodological Answer:
- Variable Substituents : Systematically modify the furan (e.g., replace with thiophene) or sulfonyl group (e.g., introduce electron-withdrawing groups) to assess impact on bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or DNA gyrase .
- In Vivo Correlation : Compare in vitro IC values with pharmacokinetic parameters (e.g., bioavailability in rodent models) .
Advanced: How should researchers address contradictions in reported biological data for thiadiazole derivatives?
Methodological Answer:
- Purity Verification : Re-evaluate compound purity using HPLC (>98%) and elemental analysis to rule out impurities influencing activity .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate variables .
- Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify off-target effects that may explain divergent results .
Advanced: What strategies optimize reaction yield and minimize by-products during synthesis?
Methodological Answer:
- Catalyst Screening : Test Zeolite Y-H or PTS (p-toluenesulfonic acid) in solvent-free conditions to enhance cyclization efficiency .
- Temperature Control : Maintain reflux at 80–90°C for thiadiazole formation to avoid decomposition .
- Workup Refinement : Use ice-cold water precipitation followed by recrystallization (ethanol/water) to isolate pure crystals .
Advanced: How can the compound’s mechanism of action be elucidated in complex biological systems?
Methodological Answer:
- Target Identification : Perform pull-down assays with biotinylated derivatives to capture binding proteins .
- Pathway Analysis : Use CRISPR-Cas9 knockout models to validate involvement of specific pathways (e.g., MAPK/ERK) .
- Metabolite Profiling : Identify degradation products via LC-MS/MS to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
